molecular formula C18H20O3 B14637152 tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 54334-79-1

tert-Butyl [([1,1'-biphenyl]-4-yl)oxy]acetate

Cat. No.: B14637152
CAS No.: 54334-79-1
M. Wt: 284.3 g/mol
InChI Key: XXBBQRKMEWOPGU-UHFFFAOYSA-N
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Description

tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that features a tert-butyl group attached to an acetate moiety, which is further connected to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate typically involves the esterification of [1,1’-biphenyl]-4-yl acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: A simpler ester with similar reactivity but lacking the biphenyl structure.

    tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]propionate: Similar structure but with a propionate group instead of an acetate group.

    tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]butyrate: Similar structure but with a butyrate group.

Uniqueness

tert-Butyl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its combination of the bulky tert-butyl group and the biphenyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

54334-79-1

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

tert-butyl 2-(4-phenylphenoxy)acetate

InChI

InChI=1S/C18H20O3/c1-18(2,3)21-17(19)13-20-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

XXBBQRKMEWOPGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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